![molecular formula C7H6N2 B11772408 1H-cyclopenta[d]pyrimidine CAS No. 270-95-1](/img/structure/B11772408.png)
1H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[d]pyrimidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines can yield benzo[d]imidazole pyrrolo[1,2-a]pyrazine hybrids . Another method involves the bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione followed by substitution reactions with various nucleophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Bromination followed by nucleophilic substitution to introduce different functional groups.
Cyclization Reactions: Formation of fused ring systems through cyclization of appropriate precursors.
Common Reagents and Conditions:
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Scientific Research Applications
1H-Cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit key enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Cyclopenta[d]thieno[2,3-b]pyridine: Exhibits antimicrobial and insecticidal activities.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
270-95-1 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
1H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-5H,(H,8,9) |
InChI Key |
LTFBFZBWUKWXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CNC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


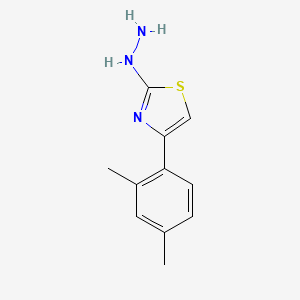
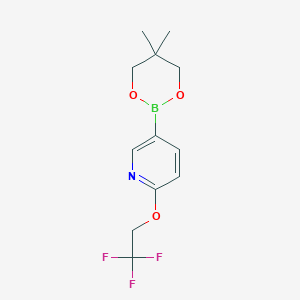
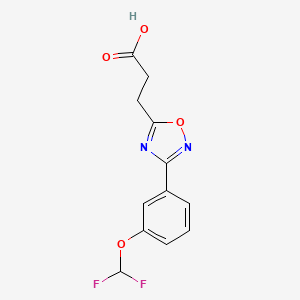
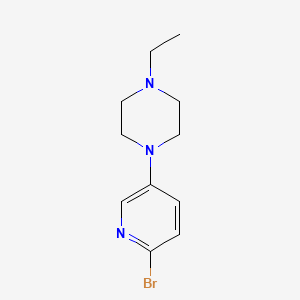


![(R)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B11772353.png)
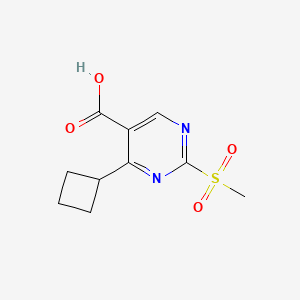
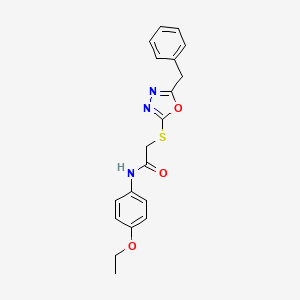
![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)
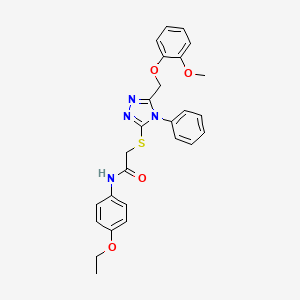
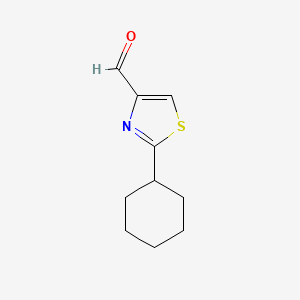
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
